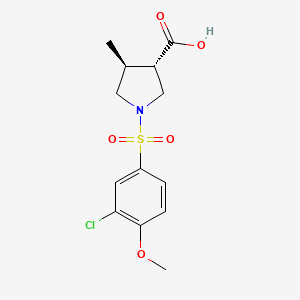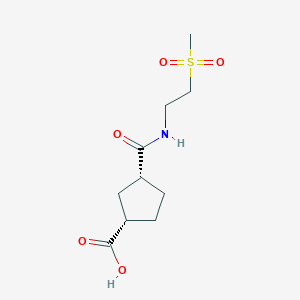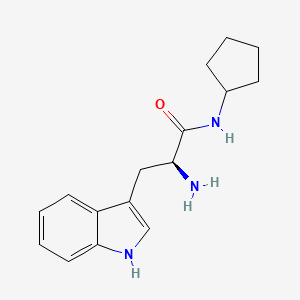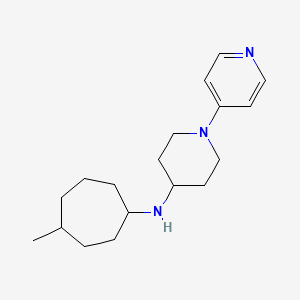![molecular formula C11H21N3O2 B6633131 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one](/img/structure/B6633131.png)
1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. It was first synthesized in the 1990s and has since undergone extensive research to determine its mechanism of action and potential applications.
Mecanismo De Acción
1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one works by binding to and activating the STING (stimulator of interferon genes) pathway in immune cells. This leads to the production of cytokines, which activate other immune cells and ultimately result in the destruction of cancer cells. 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one also inhibits the formation of new blood vessels that feed tumors, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects:
1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one has been shown to have a variety of biochemical and physiological effects. It induces the production of cytokines such as interferon-alpha and TNF-alpha, which play a key role in the immune response to cancer. 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one also inhibits the production of angiogenic factors, which are necessary for the formation of new blood vessels that feed tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one is its ability to induce a strong immune response against cancer cells. This makes it a promising candidate for combination therapy with other cancer treatments such as chemotherapy and radiation therapy. However, 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one has also been shown to have limited efficacy in some tumor types and can cause side effects such as fever and hypotension.
Direcciones Futuras
There are several future directions for research on 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one. One area of interest is the development of more potent and selective STING agonists that can overcome the limitations of 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one treatment. Finally, there is interest in combining 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one with other cancer treatments to enhance its anti-tumor effects.
Métodos De Síntesis
1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one can be synthesized using a multi-step process starting with 2,3-dimethyl-2-butene-1,4-diol. The synthesis involves several chemical reactions including oxidation, cyclization, and amidation. The final product is a white powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor effects in a variety of cancer cell lines and animal models. 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of cancer cells.
Propiedades
IUPAC Name |
1-[2-[(2,3-dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-9-11(2,3-8-16-9)13-5-7-14-6-4-12-10(14)15/h9,13H,3-8H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFWNDFCRBHEEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(C)NCCN2CCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B6633064.png)



![8-[(6-Methoxypyridin-3-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633091.png)

![(1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B6633111.png)

![6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6633127.png)

